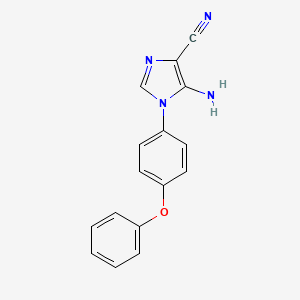

5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile

説明

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux. The isolated solid is then treated with triethoxyorthoformate in acetic anhydride .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often established using spectroscopic methods like IR, NMR, and X-ray crystallography. These analyses help in determining the planarity, substitution patterns, and intermolecular interactions within the crystal structure, crucial for understanding the compound’s chemical behavior .Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including coupling reactions and condensation reactions, which are instrumental in synthesizing a wide range of compounds with potential biological activities .科学的研究の応用

1. Synthesis and Chemical Properties

- Ultrasound-mediated synthesis methods have been developed for similar compounds, demonstrating their potential as anticancer agents against various human tumor cell lines (Tiwari et al., 2016).

- Novel synthesis approaches for related pyrazole and pyrazolopyrimidine derivatives have been explored, contributing to the diversity of these compounds for various applications (Rahmouni et al., 2014).

2. Anticancer and Antimicrobial Activities

- Compounds similar to 5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile have shown promising results in anticancer activities, particularly against specific cancer cell lines (Tiwari et al., 2016).

- These compounds have also demonstrated significant antimicrobial properties, broadening their potential therapeutic applications (Rahmouni et al., 2014).

3. Corrosion Inhibition

- In materials science, certain derivatives have been studied for their effectiveness as corrosion inhibitors, indicating their potential in industrial applications (Yadav et al., 2016).

4. Antiprotozoal Activity

- Related imidazole derivatives have been synthesized with a focus on antiprotozoal activity, highlighting their potential in treating protozoal infections (Ismail et al., 2008).

5. Prebiotic Synthesis Studies

- Studies have explored the conversion of related imidazole derivatives to purines, which is significant in understanding prebiotic chemistry and the origins of life (Sanchez et al., 1968).

6. Application in Green Chemistry

- Innovative green chemistry approaches have been employed in synthesizing Schiff base derivatives of pyrazole nuclei, demonstrating the environmentally friendly synthesis of these compounds (Karati et al., 2022).

作用機序

Target of Action

Similar compounds have been found to inhibitCDK2 , a protein kinase involved in regulating the cell cycle .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, which could lead to alterations in cell cycle progression .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, potentially leading to cell cycle arrest and apoptosis .

Result of Action

Similar compounds have been shown to inhibit the growth of certain cell lines . This suggests that 5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile may have potential cytotoxic activities.

Action Environment

The action of similar compounds has been studied in vitro , but the impact of environmental factors such as pH, temperature, and presence of other molecules on the compound’s action needs further investigation.

特性

IUPAC Name |

5-amino-1-(4-phenoxyphenyl)imidazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O/c17-10-15-16(18)20(11-19-15)12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-9,11H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNDKKVSZPULNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C=NC(=C3N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601327867 | |

| Record name | 5-amino-1-(4-phenoxyphenyl)imidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821670 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile | |

CAS RN |

551921-57-4 | |

| Record name | 5-amino-1-(4-phenoxyphenyl)imidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2886481.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide](/img/structure/B2886483.png)

![3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2886484.png)

![N-[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2886485.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-benzylbenzamide](/img/structure/B2886489.png)

![(E)-N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2886492.png)

![2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2886495.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2886499.png)